Ferulenol

Overview

Description

Mechanism of Action

Target of Action

Ferulenol, a sesquiterpene prenylated coumarin derivative, specifically inhibits succinate ubiquinone reductase . This enzyme is essential for the survival of several bacteria and parasites . It is a peripheral membrane protein that catalyzes the oxidation of malate to oxaloacetate, a crucial step in the tricarboxylic acid cycle . It is also involved in the reduction of the quinone pool in the electron transport chain, contributing to cellular bioenergetics .

Mode of Action

This compound interacts with its target, succinate ubiquinone reductase, at the level of the ubiquinone cycle . It acts as a potent inhibitor of malate:quinone oxidoreductase from Campylobacter jejuni . The inhibition mechanism of this compound involves mixed-type inhibitors versus malate and noncompetitive versus quinone, suggesting the existence of a third binding site to accommodate these inhibitors .

Biochemical Pathways

This compound affects the tricarboxylic acid cycle by inhibiting the enzyme malate:quinone oxidoreductase . This enzyme catalyzes the oxidation of malate to oxaloacetate, a crucial step in the tricarboxylic acid cycle . In addition, it is involved in the reduction of the quinone pool in the electron transport chain, thus contributing to cellular bioenergetics .

Pharmacokinetics

It’s known that this compound can be produced without the external supply of prenyl precursors . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

This compound exerts anti-cancer activity through the downregulation of Bcl2 protein along with upregulation of Bax protein in benzo[a]pyrene-induced lung cancer in a rat model . It can alter the functionality of lung mitochondria by increasing the production of superoxide anion and mitochondrial swelling .

Action Environment

It’s known that this compound can be produced by engineered escherichia coli . The results suggested the potential use of this engineered pathway for synthesizing the farnesylated-4HC derivatives, especially this compound . More research is needed to understand how environmental factors influence this compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Ferulenol specifically inhibits succinate ubiquinone reductase at the level of the ubiquinone cycle . This enzyme is involved in the oxidation of malate to oxaloacetate, a crucial step in the tricarboxylic acid cycle . This compound’s interaction with this enzyme disrupts the normal biochemical reactions within the cell .

Cellular Effects

This compound has been shown to stimulate tubulin polymerization in vitro . This rearranges cellular microtubule networks into short fibers and alters nuclear morphology, leading to cytotoxicity in various human tumor cell lines . It also influences cell function by increasing the production of superoxide anion and mitochondrial swelling .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition . It inhibits succinate ubiquinone reductase without altering succinate dehydrogenase activity of complex II of the electron chain transport system . This specific inhibition disrupts the normal function of the enzyme, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that this compound can alter the functionality of lung mitochondria by increasing the production of superoxide anion and mitochondrial swelling . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low concentrations, this compound demonstrates hyperproliferative effects, while higher doses are toxic . This suggests that there may be a threshold effect observed in these studies, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the tricarboxylic acid cycle, specifically in the oxidation of malate to oxaloacetate . It interacts with the enzyme succinate ubiquinone reductase, inhibiting its function and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound can affect the localization or accumulation of certain proteins within the cell .

Subcellular Localization

Given its interactions with enzymes involved in the tricarboxylic acid cycle, it is likely that this compound is localized to the mitochondria, where these biochemical reactions occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferulenol can be synthesized through the prenylation of 4-hydroxycoumarin. This process involves the use of engineered Escherichia coli strains that co-express genes encoding Aspergillus terreus aromatic prenyltransferase and truncated 1-deoxy-D-xylose 5-phosphate synthase of Croton stellatopilosus . The reaction conditions typically include the use of high-resolution liquid chromatography-electrospray ionization quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS/MS) for structural elucidation .

Industrial Production Methods: Industrial production of this compound involves the biotransformation of 4-hydroxycoumarin using recombinant Escherichia coli. This method is advantageous as it allows for the production of this compound without the need for external supply of prenyl precursors .

Chemical Reactions Analysis

Types of Reactions: Ferulenol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions for substitution reactions vary depending on the functional groups involved.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Scientific Research Applications

Ferulenol has a wide range of scientific research applications:

Comparison with Similar Compounds

Ferulenol is unique among prenylated coumarins due to its potent biological activities. Similar compounds include:

This compound stands out due to its diverse range of biological activities and its potential for use in various scientific and industrial applications.

Properties

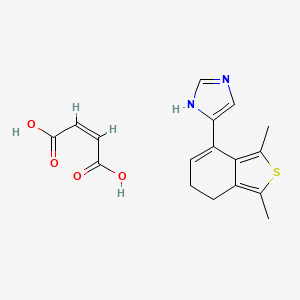

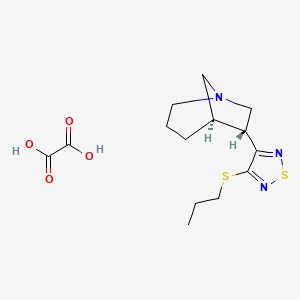

IUPAC Name |

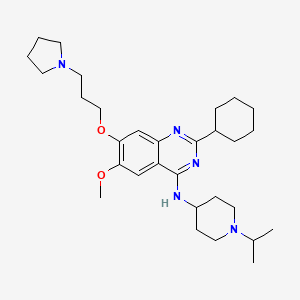

4-hydroxy-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O3/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-21-23(25)20-13-5-6-14-22(20)27-24(21)26/h5-6,9,11,13-15,25H,7-8,10,12,16H2,1-4H3/b18-11+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJDBBUWWOAOLD-CFBAGHHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCC1=C(C2=CC=CC=C2OC1=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC1=C(C2=CC=CC=C2OC1=O)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6805-34-1, 650571-76-9 | |

| Record name | Ferulenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006805341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FERULENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG6L57MGV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

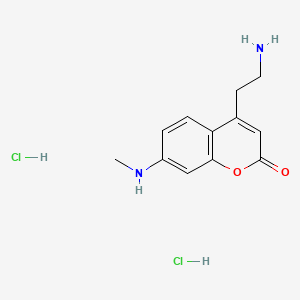

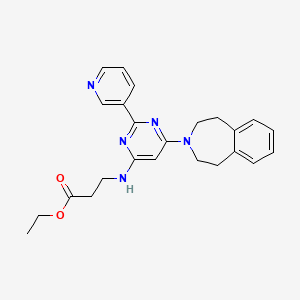

![[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B560302.png)

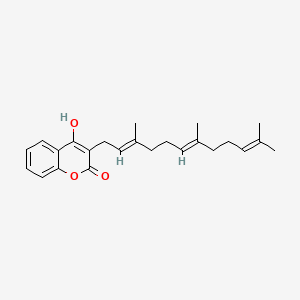

![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)

![7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride](/img/structure/B560304.png)

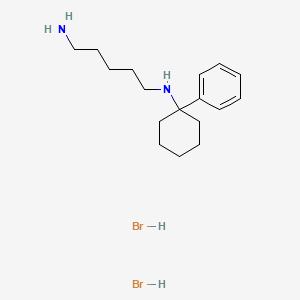

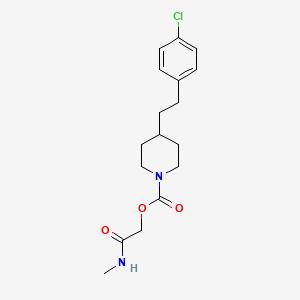

![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B560307.png)